3-(3-Chloro-4-methylphenyl)benzonitrile
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Overview
Description
3-(3-Chloro-4-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10ClN and a molecular weight of 227.69 g/mol . It is also known by its IUPAC name, 3’-chloro-4’-methyl [1,1’-biphenyl]-3-carbonitrile . This compound is characterized by the presence of a chloro group and a methyl group attached to a biphenyl structure, with a nitrile group at the para position relative to the chloro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)benzonitrile typically involves the nitration of toluene to produce 4-nitrotoluene, followed by chlorination to yield 3-chloro-4-nitrotoluene. This intermediate is then subjected to a reduction reaction to form 3-chloro-4-methylaniline, which is subsequently converted to the desired benzonitrile through a Sandmeyer reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process typically involves the use of catalysts and solvents that facilitate the reactions while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 3-(3-Chloro-4-methylphenyl)benzylamine.
Oxidation: 3-(3-Chloro-4-methylphenyl)benzoic acid.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylbenzonitrile: Similar structure but lacks the biphenyl moiety.
3-Fluoro-4-methylbenzonitrile: Similar structure with a fluoro group instead of a chloro group.
3-(3-Chloro-4-methylphenyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
3-(3-Chloro-4-methylphenyl)benzonitrile is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBIPJZPCKGXMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718384 |
Source
|
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253679-13-9 |
Source
|
Record name | 3′-Chloro-4′-methyl[1,1′-biphenyl]-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253679-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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